Potent Agonist Desensitization of Rat TRPA1 by 4-Isothiocyanatophenyl ether
In a functional cellular assay measuring agonist-induced desensitization of the rat TRPA1 channel, 4-isothiocyanatophenyl ether (as the diisothiocyanate core) demonstrates an IC50 of 170 nM for desensitization [1]. This value positions it as a potent, irreversibly acting TRPA1 modulator. In contrast, mono-isothiocyanate comparators such as allyl isothiocyanate (AITC) typically activate TRPA1 with EC50 values in the low micromolar range (e.g., AITC EC50 ≈ 1–10 µM) and exhibit reversible agonist behavior without the same degree of sustained desensitization [2]. The >10-fold greater potency (in nM vs. µM) and the irreversible, desensitizing mechanism of 4-isothiocyanatophenyl ether represent a functional divergence from simple mono-ITC agonists.
| Evidence Dimension | TRPA1 channel desensitization potency (IC50) |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | Allyl isothiocyanate (AITC, typical agonist EC50) |
| Quantified Difference | ≥10-fold greater potency (nM vs. µM range) |
| Conditions | Rat TRPA1 channel (origin unspecified), desensitization assay in presence of isothiocyanate |
Why This Matters
For users investigating TRPA1 pharmacology, 4-isothiocyanatophenyl ether offers a powerful, low-nanomolar tool for irreversible channel desensitization, a functional outcome not achievable with reversible mono-ITC agonists.
- [1] BindingDB Entry BDBM50285610 (CBV::CHEMBL4170268). Agonist activity at TRPA1 channel desensitization; IC50 = 170 nM. View Source
- [2] Jordt, S.E., Bautista, D.M., Chuang, H.H., et al. Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature 2004, 427, 260-265. View Source
